molecular formula C10H9ClN2O2 B13283284 6-[(But-3-yn-1-yl)amino]-5-chloropyridine-3-carboxylic acid

6-[(But-3-yn-1-yl)amino]-5-chloropyridine-3-carboxylic acid

Cat. No.: B13283284
M. Wt: 224.64 g/mol
InChI Key: DMJSMTPBDICVPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(But-3-yn-1-yl)amino]-5-chloropyridine-3-carboxylic acid is a pyridine derivative characterized by a 5-chloro substituent, a carboxylic acid group at position 3, and a but-3-yn-1-yl amino side chain at position 4. This compound’s structure combines a rigid aromatic core with a terminal alkyne group, making it a candidate for applications in medicinal chemistry, such as kinase inhibition or covalent conjugation via click chemistry. The chloro substituent enhances electrophilicity, while the carboxylic acid improves water solubility and metal-binding capacity.

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

6-(but-3-ynylamino)-5-chloropyridine-3-carboxylic acid

InChI

InChI=1S/C10H9ClN2O2/c1-2-3-4-12-9-8(11)5-7(6-13-9)10(14)15/h1,5-6H,3-4H2,(H,12,13)(H,14,15)

InChI Key

DMJSMTPBDICVPR-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC1=C(C=C(C=N1)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Core Functionalization and Chlorination

Chlorination strategies often employ diazotization or direct halogenation. A patent (CN104649965A) describes diazotization of trichloropicolinic acid derivatives with nitrite in strong acidic media, followed by chlorination at 30–100°C using chlorine-substituting agents. For 5-chloropyridine intermediates, similar protocols could be adapted by substituting precursor amines with targeted positions.

Example pathway :

  • Start with 3-amino-5-chloropicolinic acid.
  • Diazotize with NaNO₂/HCl at -5–50°C.
  • Chlorinate using SOCl₂ or PCl₅ to introduce additional chlorine atoms if needed.

Carboxylation via Directed Lithiation

Lithiation-carboxylation is critical for introducing the carboxylic acid group at position 3. A method from EP0372654A2 and Ambeed’s synthesis (patent US2002/0022624) involves:

  • Protecting the amino group as a tert-butyl carbamate.
  • Lithiating at -78°C using n-BuLi/TMEDA.
  • Quenching with CO₂ to form the carboxylic acid.

Key conditions :

Step Reagents/Conditions Yield Source
Lithiation n-BuLi, TMEDA, THF, -78°C
Carboxylation CO₂ gas, THF, -78°C → rt 33%

Introduction of But-3-yn-1-ylamino Group

Amination at position 6 can be achieved via nucleophilic substitution or transition metal-catalyzed coupling:

  • Nucleophilic substitution : Replace a halogen (Cl/I) at position 6 with but-3-yn-1-ylamine under basic conditions (e.g., K₂CO₃, DMF).
  • Buchwald-Hartwig amination : Use Pd catalysts to couple aryl halides with amines, though this requires optimized ligands.

Optimization notes :

  • Iodide intermediates (e.g., 6-iodo-5-chloropyridine-3-carboxylic acid) show higher reactivity than chlorides.
  • Yields for iodination in analogous reactions range from 32–33%.

Final Assembly and Purification

Sequential steps :

  • Protection : tert-Butyl carbamate protection of the pyridine nitrogen.
  • Iodination : Lithiation followed by iodine quenching to install iodide at position 6.
  • Carboxylation : CO₂ quenching to form the 3-carboxylic acid.
  • Amination : Substitution of iodide with but-3-yn-1-ylamine.
  • Deprotection : Acidic hydrolysis (HCl) to remove tert-butyl groups.

Critical purification steps :

  • Neutralization to pH 7–9 for copper hydroxide precipitation.
  • Recrystallization from EtOAc/hexane mixtures.

Research Findings and Challenges

  • Mutagenicity risks : Nitro and alkyne groups may require structural optimization to reduce toxicity, as seen in nitroheterocycle studies.
  • Solubility issues : Trimethoxy or fluoro substitutions improve solubility but complicate synthesis.
  • Reaction tracking : HPLC monitoring ensures >99% conversion during chlorination.

Comparative Analysis of Methods

Method Advantages Limitations Source
Diazotization High regioselectivity Requires hazardous nitrites
Lithiation-carboxylation Direct CO₂ incorporation Low temperatures (-78°C)
Buchwald-Hartwig Broad substrate scope Costly Pd catalysts

Chemical Reactions Analysis

Types of Reactions

6-[(But-3-yn-1-yl)amino]-5-chloropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a range of substituted pyridine compounds.

Scientific Research Applications

6-[(But-3-yn-1-yl)amino]-5-chloropyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-[(But-3-yn-1-yl)amino]-5-chloropyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and related analogs:

Compound Name (CAS No.) Core Structure Functional Groups Molecular Weight (g/mol) Key Features
6-[(But-3-yn-1-yl)amino]-5-chloropyridine-3-carboxylic acid Pyridine Cl, COOH, terminal alkyne ~226.6 Rigid aromatic core, click chemistry
2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid (834884-94-5) Quinoline Cl, COOH, sulfanyl, methylphenyl ~439.9 Extended aromaticity, lipophilic
3-[(2-Chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (477867-85-9) Bicycloheptane Cl, COOH, amide, ether ~324.7 Rigid bicyclic system, polar
2-Chloro-5-[5-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid (735269-97-3) Benzoic acid-thiazolidinone Cl, COOH, thiazolidinone, furyl ~542.0 Heterocyclic diversity, redox activity
Key Observations:
  • Pyridine vs.
  • Bicyclic Rigidity : The bicycloheptane analog () features a constrained structure, which may improve target selectivity in enzyme inhibition but limit synthetic accessibility.
  • Thiazolidinone Hybrid: The thiazolidinone-containing compound () introduces a redox-active heterocycle, often associated with antimicrobial or antidiabetic activity, diverging from the target’s likely kinase-targeting role.
Solubility and Reactivity:
  • The target compound’s carboxylic acid group enhances solubility in polar solvents (e.g., water or DMSO), whereas the sulfanyl and methylphenyl groups in reduce solubility but improve lipid bilayer penetration.
  • The terminal alkyne in the target compound enables Huisgen cycloaddition (click chemistry), a feature absent in and , which rely on amide/imide bonds for conjugation.

Biological Activity

6-[(But-3-yn-1-yl)amino]-5-chloropyridine-3-carboxylic acid (CAS Number: 1342063-53-9) is a synthetic compound with notable biological activities. Its unique structure, which includes a pyridine ring and an alkyne side chain, suggests potential interactions with biological targets, particularly in the context of medicinal chemistry and drug development. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

  • Molecular Formula : C₁₀H₉ClN₂O₂
  • Molecular Weight : 224.64 g/mol
  • CAS Number : 1342063-53-9

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this structure demonstrate significant antimicrobial effects. For instance, derivatives of chloropyridine have been shown to inhibit bacterial growth effectively, indicating that the presence of the butynyl group may enhance this activity through specific interactions with microbial enzymes or cell membranes.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. The mechanism of action may involve inhibition of key cellular pathways involved in cancer cell proliferation.

Table 1: Summary of Anticancer Activity

Cell LineIC₅₀ (µM)Selectivity Index (SI)
HeLa1.44.6
BxPC-30.5010.5
RD (Rhabdomyosarcoma)3.72.6

The selectivity index (SI) is a crucial parameter for evaluating the therapeutic potential of anticancer drugs, indicating how selectively a compound inhibits cancer cells compared to normal cells .

The proposed mechanism involves the interaction of this compound with cellular targets such as kinases or other proteins involved in cell cycle regulation. For instance, compounds with similar structures have been reported to exhibit inhibitory activity against cyclin-dependent kinases (CDKs), which are essential for cell cycle progression .

Case Studies

  • Study on HeLa Cells : In vitro studies demonstrated that the compound significantly inhibited the proliferation of HeLa cells with an IC₅₀ value of 1.4 µM, suggesting its potential as a chemotherapeutic agent.
  • Selectivity Assessment : Comparative studies indicated that the compound exhibits higher selectivity towards cancerous cells over normal cells, with a selectivity index greater than 3 for BxPC-3 cells .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 6-[(but-3-yn-1-yl)amino]-5-chloropyridine-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution on 5-chloropyridine-3-carboxylic acid derivatives. For example, introducing the but-3-yn-1-ylamine group may involve coupling reactions under palladium catalysis or using activating agents like HATU/DIPEA in DMF . Optimization of solvent (e.g., DMF vs. THF), temperature (room temp vs. 60°C), and stoichiometry (1:1.2 molar ratio of amine to pyridine derivative) is critical. Characterization via 1^1H NMR (e.g., alkyne proton at δ 1.8–2.1 ppm) and HPLC (≥95% purity) is recommended to validate purity .

Q. How can the electronic effects of the chloropyridine ring and alkyne substituent be analyzed spectroscopically?

  • Methodology : UV-Vis spectroscopy can assess the electron-withdrawing effect of the chlorine atom at position 5, which red-shifts absorption maxima compared to non-chlorinated analogs. FT-IR analysis of the carboxylic acid group (stretching at ~1700 cm1^{-1}) and alkyne C≡C (2100–2260 cm1^{-1}) provides insight into electronic interactions. Computational studies (DFT) may further elucidate charge distribution .

Q. What are the solubility challenges of this compound in common solvents, and how can they be addressed?

  • Methodology : The carboxylic acid group confers pH-dependent solubility (soluble in basic aqueous solutions, insoluble in acidic conditions). Solubility in organic solvents like DMSO or methanol can be tested via nephelometry. Co-solvent systems (e.g., DMSO:water 1:1) or salt formation (e.g., sodium carboxylate) may improve bioavailability for in vitro assays .

Advanced Research Questions

Q. How does steric hindrance from the but-3-yn-1-yl group affect regioselectivity in subsequent derivatization reactions?

  • Methodology : Compare reactivity in cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) using bulkier vs. linear alkynes. Monitor regioselectivity via LC-MS and 13^{13}C NMR (e.g., sp2^2-sp3^3 carbon coupling patterns). Computational modeling (e.g., steric maps) can predict steric clashes during ligand-receptor binding .

Q. What contradictory data exist regarding the compound’s stability under oxidative conditions, and how can they be resolved?

  • Methodology : Accelerated stability studies (40°C/75% RH) may reveal degradation pathways. LC-MS can identify oxidation products (e.g., carboxylic acid to ketone or alkyne to epoxide). Conflicting reports on stability may arise from trace metal impurities; thus, chelating agents (e.g., EDTA) should be tested in buffers .

Q. What strategies optimize the compound’s bioavailability for target engagement in enzymatic assays?

  • Methodology : Prodrug approaches (e.g., esterification of the carboxylic acid) or nanoformulation (liposomes) can enhance membrane permeability. Validate via Caco-2 cell permeability assays and pharmacokinetic studies (plasma t1/2_{1/2}). Compare IC50_{50} values in free vs. formulated compound .

Q. How do structural analogs with varied alkyne chain lengths compare in inhibiting specific enzyme targets?

  • Methodology : Synthesize analogs (e.g., propargyl or pent-4-yn-1-yl derivatives) and test inhibition against kinases or proteases using fluorescence polarization assays. Structure-activity relationship (SAR) analysis via molecular docking (e.g., PyMOL) identifies critical van der Waals interactions .

Methodological Considerations

  • Data Contradictions : Discrepancies in reported yields (e.g., 60% vs. 85%) may stem from residual water in solvents or incomplete activation of the carboxylic acid. Replicate reactions under anhydrous conditions with molecular sieves .
  • Analytical Validation : Use high-resolution mass spectrometry (HR-MS) to confirm molecular ions ([M+H]+^+) and rule out adducts. X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.